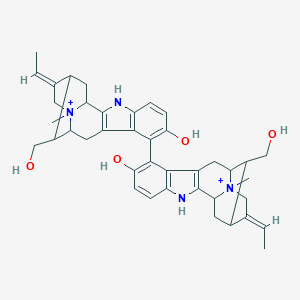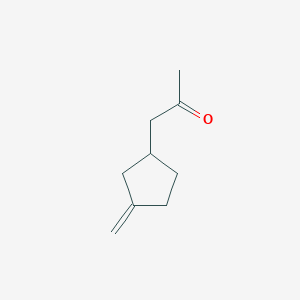
1-(3-Methylidenecyclopentyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methylidenecyclopentyl)propan-2-one, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances known as designer drugs. MDPV has gained popularity as a recreational drug due to its stimulant properties, which produce feelings of euphoria, increased energy, and heightened alertness. However, MDPV has also been the subject of scientific research due to its potential therapeutic applications.
作用機序
1-(3-Methylidenecyclopentyl)propan-2-one works by increasing the levels of dopamine and norepinephrine in the brain, which produces feelings of euphoria, increased energy, and heightened alertness. 1-(3-Methylidenecyclopentyl)propan-2-one achieves this by binding to the dopamine transporter and preventing the reuptake of dopamine, which leads to an accumulation of dopamine in the synaptic cleft.
生化学的および生理学的効果
The biochemical and physiological effects of 1-(3-Methylidenecyclopentyl)propan-2-one include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and sleep. These effects are similar to those produced by other stimulants such as cocaine and amphetamines.
実験室実験の利点と制限
1-(3-Methylidenecyclopentyl)propan-2-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high potency, which allows for the study of its effects at low concentrations. However, 1-(3-Methylidenecyclopentyl)propan-2-one also has several limitations, including its potential for abuse and its toxicity, which can make it difficult to use in animal studies.
将来の方向性
There are several future directions for research on 1-(3-Methylidenecyclopentyl)propan-2-one. One area of interest is the development of new therapeutic applications for 1-(3-Methylidenecyclopentyl)propan-2-one, such as the treatment of ADHD and depression. Another area of interest is the study of the long-term effects of 1-(3-Methylidenecyclopentyl)propan-2-one use, including its potential for addiction and its impact on brain function. Finally, researchers are also interested in developing new synthetic cathinones that have fewer side effects and a lower potential for abuse.
合成法
1-(3-Methylidenecyclopentyl)propan-2-one can be synthesized using a variety of methods, including the Leuckart reaction, which involves the reduction of a ketone with ammonium formate, and the Friedel-Crafts reaction, which involves the acylation of an aromatic ring with an acyl halide. However, the most common method for synthesizing 1-(3-Methylidenecyclopentyl)propan-2-one involves the condensation of cyclopentanone with propanone in the presence of a strong acid catalyst.
科学的研究の応用
1-(3-Methylidenecyclopentyl)propan-2-one has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 1-(3-Methylidenecyclopentyl)propan-2-one has an affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This suggests that 1-(3-Methylidenecyclopentyl)propan-2-one may have potential as a treatment for conditions such as attention deficit hyperactivity disorder (ADHD) and depression.
特性
CAS番号 |
100812-38-2 |
|---|---|
製品名 |
1-(3-Methylidenecyclopentyl)propan-2-one |
分子式 |
C9H14O |
分子量 |
138.21 g/mol |
IUPAC名 |
1-(3-methylidenecyclopentyl)propan-2-one |
InChI |
InChI=1S/C9H14O/c1-7-3-4-9(5-7)6-8(2)10/h9H,1,3-6H2,2H3 |
InChIキー |
UXPGODLYTAQGTA-UHFFFAOYSA-N |
SMILES |
CC(=O)CC1CCC(=C)C1 |
正規SMILES |
CC(=O)CC1CCC(=C)C1 |
同義語 |
2-Propanone, 1-(3-methylenecyclopentyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



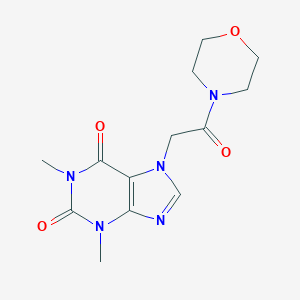
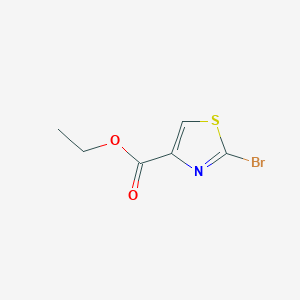
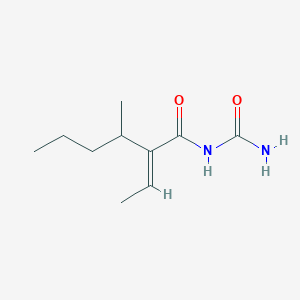
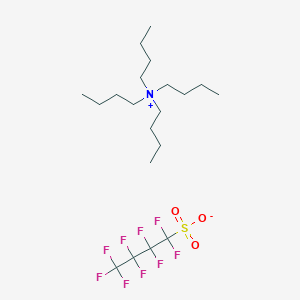
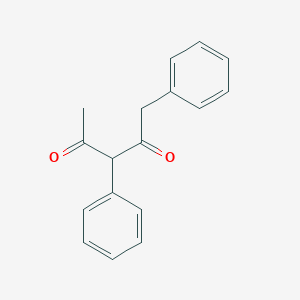
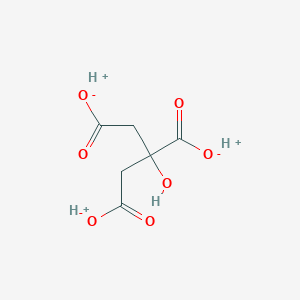

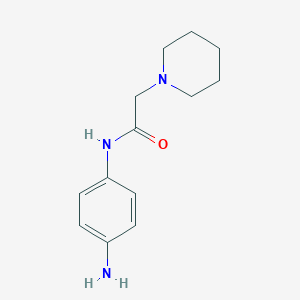
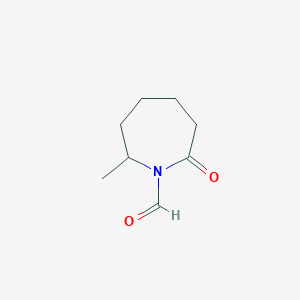
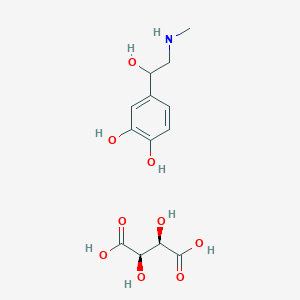
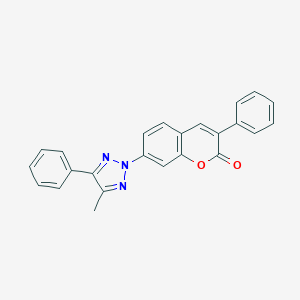
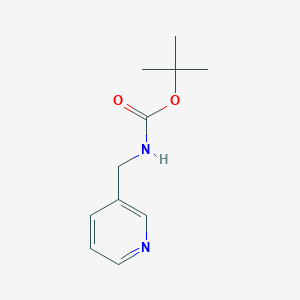
![2-[2-[2-(Hydroxymethoxy)ethoxy]ethoxy]ethanol](/img/structure/B12256.png)
